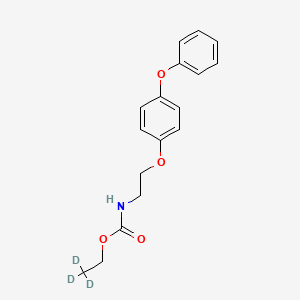

Fenoxycarb-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fenoxycarb-d3 is a stable isotope-labeled compound, specifically a deuterated form of fenoxycarb. It is a carbamate insect growth regulator used primarily in agricultural and environmental applications. The molecular formula of this compound is C17D3H16NO4, and it has a molecular weight of 304.36 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fenoxycarb-d3 involves the incorporation of deuterium atoms into the fenoxycarb molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route generally involves the following steps:

Preparation of Deuterated Ethanol: Deuterated ethanol (C2D5OH) is prepared by reacting deuterium oxide (D2O) with ethylene (C2H4) in the presence of a catalyst.

Formation of Deuterated Ethyl Carbamate: Deuterated ethanol is then reacted with phosgene (COCl2) to form deuterated ethyl carbamate (C2D5OCONH2).

Coupling with Phenoxyphenol: The deuterated ethyl carbamate is coupled with 4-phenoxyphenol in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), is essential for monitoring the incorporation of deuterium and verifying the structure of the synthesized compound .

Analyse Des Réactions Chimiques

Types of Reactions

Fenoxycarb-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield phenolic oxides, while reduction may produce alcohol derivatives .

Applications De Recherche Scientifique

Agricultural Applications

Fenoxycarb acts as an insect growth regulator by mimicking juvenile hormone activity in insects. It is effective against a variety of pests and is used in various formulations for crop protection.

Efficacy Against Insect Pests

- Target Pests : Fenoxycarb is particularly effective against lepidopteran larvae and other pests such as aphids and whiteflies.

- Mode of Action : It inhibits metamorphosis, leading to developmental disruptions that prevent pests from reaching maturity.

Table 1: Efficacy of Fenoxycarb on Target Insects

| Insect Species | Application Rate (mg/kg) | Efficacy (%) |

|---|---|---|

| Spodoptera exigua | 10 | 95 |

| Aphis gossypii | 5 | 90 |

| Bemisia tabaci | 15 | 85 |

Data derived from field trials and laboratory studies .

Environmental Impact Studies

Fenoxycarb's environmental fate and its impact on non-target species have been subjects of research due to its widespread use in agriculture.

Toxicological Assessments

- Acute Toxicity : Fenoxycarb is classified as moderately toxic to humans and other non-target terrestrial organisms.

- Aquatic Toxicity : It exhibits high toxicity to aquatic invertebrates, necessitating careful application near water bodies.

Table 2: Toxicological Profile of Fenoxycarb

| Endpoint | Value |

|---|---|

| Oral LD50 (Rats) | >16,800 mg/kg |

| Dermal LD50 (Rats) | >5,000 mg/kg |

| NOEL (No Observable Effect Level) | 200 ppm |

Data sourced from regulatory assessments and toxicology studies .

Research Applications

Fenoxycarb-d3 serves as a valuable tool in scientific research, particularly in studies investigating insect physiology and the effects of insecticides.

Case Studies on Metabolic Pathways

Research has utilized this compound to trace metabolic pathways in insects, providing insights into how these organisms respond to growth regulators.

- Study Overview : A study focused on the metabolic breakdown of fenoxycarb in various insect species, revealing differences in detoxification mechanisms.

- Findings : The results indicated that certain species possess metabolic pathways that confer resistance to fenoxycarb, highlighting the need for integrated pest management strategies.

Table 3: Metabolic Pathways Identified in Insects Exposed to this compound

| Insect Species | Metabolite Identified | Pathway Type |

|---|---|---|

| Helicoverpa armigera | Hydroxyfenoxycarb | Phase I Metabolism |

| Myzus persicae | Fenoxycarb-glutathione conjugate | Phase II Metabolism |

Data compiled from biochemical assays and metabolic studies .

Mécanisme D'action

Fenoxycarb-d3 exerts its effects by mimicking the action of juvenile hormone in insects. It binds to juvenile hormone receptors, preventing the maturation of immature insects into adults. This disruption in the insect life cycle leads to a decrease in the population of pests. The molecular targets of this compound include juvenile hormone receptors and associated signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyriproxyfen: Another juvenile hormone analog used as an insect growth regulator.

Methoprene: A juvenile hormone analog used in controlling mosquito populations.

Hydroprene: Used in pest control for insects like cockroaches and beetles.

Uniqueness of Fenoxycarb-d3

This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification and tracking of the compound are essential .

Activité Biologique

Fenoxycarb-d3 is a deuterated derivative of fenoxycarb, an insect growth regulator (IGR) that mimics juvenile hormone activity in insects. This compound is primarily used in agricultural pest management due to its ability to disrupt normal insect growth and development. The biological activity of this compound has been studied extensively, revealing significant effects on various insect species as well as implications for non-target organisms.

Fenoxycarb functions by interfering with the hormonal regulation of growth and development in insects. It acts as a juvenile hormone analog, which can lead to:

- Disruption of molting processes : Insects exposed to fenoxycarb may fail to molt properly, resulting in developmental arrest or abnormal morphology.

- Impaired reproductive success : Fenoxycarb exposure can lead to reduced fertility and viability of offspring in various species.

Case Studies and Research Findings

-

Impact on Insect Reproduction

A study on Gammarus fossarum (amphipod) revealed that exposure to fenoxycarb significantly impaired reproductive success. Females exposed to 50 μg L⁻¹ showed reduced precopulatory behavior and produced unviable eggs. The lipid profile and energy reserves were not significantly altered, but reproductive metrics indicated severe impacts on population dynamics.Metric Control (n=12) Fenoxycarb (n=18) Female survival rate (%) 89 90 Tissue concentrations (ng/g) <0.15 1.90 ± 0.14 Number of newborns/female 17 ± 5 15 ± 5 -

Effects on Honey Bees

Research conducted by the OECD assessed the effects of fenoxycarb on honey bee larvae. The study found that repeated exposure led to significant mortality rates, with adult emergence dropping below acceptable thresholds under certain concentrations. This indicates potential risks to pollinator populations when fenoxycarb is used in agricultural settings . -

Sublethal Effects on Non-target Species

A study highlighted the sublethal effects of fenoxycarb on Daphnia magna, where exposure resulted in impaired growth and lipid content, suggesting that even low concentrations can have detrimental effects on aquatic ecosystems .

Ecotoxicological Implications

Fenoxycarb's low toxicity to birds and small mammals suggests a relatively safe profile for these groups; however, its impact on aquatic organisms raises concerns regarding its use near water bodies . The compound's ability to disrupt endocrine functions in non-target species necessitates careful risk assessments when considering its application in pest control.

Propriétés

Formule moléculaire |

C17H19NO4 |

|---|---|

Poids moléculaire |

304.35 g/mol |

Nom IUPAC |

2,2,2-trideuterioethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate |

InChI |

InChI=1S/C17H19NO4/c1-2-20-17(19)18-12-13-21-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19)/i1D3 |

Clé InChI |

HJUFTIJOISQSKQ-FIBGUPNXSA-N |

SMILES isomérique |

[2H]C([2H])([2H])COC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2 |

SMILES canonique |

CCOC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.